molecular formula C15H18N2O3S B6914528 N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]ethanesulfonamide

N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]ethanesulfonamide

Cat. No.: B6914528
M. Wt: 306.4 g/mol
InChI Key: UHSKAGQNXTVSPU-UHFFFAOYSA-N
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Description

N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]ethanesulfonamide is a complex organic compound that features a pyridine ring, a phenyl group, and an ethanesulfonamide moiety

Properties

IUPAC Name

N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-2-21(19,20)16-11-13-6-8-14(9-7-13)12-17-10-4-3-5-15(17)18/h3-10,16H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSKAGQNXTVSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC=C(C=C1)CN2C=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]ethanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2-oxopyridin-1-ylmethyl intermediate, which is then reacted with a benzyl halide derivative to form the desired product. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like tetrabutylammonium iodide and potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or bases to facilitate the reactions. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .

Scientific Research Applications

N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[(2-oxopyridin-1-yl)methyl]phenyl}methyl)ethanesulfonamide
  • N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[(2-oxopyridin-1-yl)methyl]phenyl}methyl)ethanesulfonamide

Uniqueness

N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .

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